N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide
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Overview
Description
N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanoacetamide group, a carbamoyl group, and a chloroethyl group. Its chemical formula is C6H8ClN5O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide typically involves multiple steps. One common method involves the reaction of cyanoacetamide with carbamoyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions to prevent side reactions.
Substitution: Amines, thiols; reactions usually carried out in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted carbamoyl compounds.
Scientific Research Applications
N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-2-cyanoacetamide: Lacks the chloroethyl group, making it less reactive in substitution reactions.
N-Carbamoyl-2-({[(2-bromoethyl)carbamoyl]oxy}imino)-2-cyanoacetamide: Similar structure but with a bromoethyl group, which can lead to different reactivity and biological activity.
N-Carbamoyl-2-({[(2-iodoethyl)carbamoyl]oxy}imino)-2-cyanoacetamide: Contains an iodoethyl group, which can affect its chemical and biological properties.
Uniqueness
N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroethyl group allows for targeted substitution reactions, making it a versatile compound in synthetic chemistry and drug development.
Properties
CAS No. |
71063-66-6 |
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Molecular Formula |
C7H8ClN5O4 |
Molecular Weight |
261.62 g/mol |
IUPAC Name |
[[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C7H8ClN5O4/c8-1-2-11-7(16)17-13-4(3-9)5(14)12-6(10)15/h1-2H2,(H,11,16)(H3,10,12,14,15) |
InChI Key |
BRRVDMLRSCLOCD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)ON=C(C#N)C(=O)NC(=O)N |
Origin of Product |
United States |
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